1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid
Overview
Description
1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid is an organic compound that features a pyrrole ring substituted with a carboxylic acid group and a chlorothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid typically involves the following steps:
Formation of the Chlorothiophene Intermediate: The starting material, 5-chlorothiophene-2-carboxylic acid, is often synthesized through chlorination of thiophene-2-carboxylic acid.
Pyrrole Formation: The pyrrole ring is formed via a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
5-chlorothiophene-2-carboxylic acid: Shares the chlorothiophene moiety but lacks the pyrrole ring.
1-[(5-chlorothiophen-2-yl)methyl]piperidine-4-carboxylic acid: Similar structure but with a piperidine ring instead of a pyrrole ring.
5-chloro-2-thienylboronic acid: Contains the chlorothiophene moiety and is used in similar coupling reactions.
Uniqueness
1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid is unique due to the combination of the pyrrole ring and the chlorothiophene moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[(5-chlorothiophen-2-yl)methyl]pyrrole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c11-9-2-1-8(15-9)6-12-4-3-7(5-12)10(13)14/h1-5H,6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYUAXZXFCPTRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1C(=O)O)CC2=CC=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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